5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H} $$ NMR (500 MHz, DMSO-$$ d_6 $$) :
- $$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS: $$ m/z = 509.56 \, [\text{M+H}]^+ $$, with fragmentation peaks at $$ m/z = 392 \, (\text{M}^+ - \text{C}7\text{H}7\text{O}_2) $$.
Computational Chemistry Approaches
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic Potential : High electron density at the furan oxygen and carboxamide oxygen.
- Optimized Geometry : Dihedral angle of 18.7° between the furan and DHP rings, minimizing steric clash.
Table 2: DFT-Optimized Bond Lengths
| Bond | Length (Å) |
|---|---|
| C5–C≡N | 1.15 |
| S–CH$$ _2 $$ | 1.82 |
| C=O (carboxamide) | 1.21 |
Comparative Analysis with Related 1,4-Dihydropyridine Derivatives
Table 3: Structural and Biological Comparison
Key Differences :
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-24(26(32)30-19-7-4-3-5-8-19)25(23-9-6-14-34-23)21(15-28)27(29-17)35-16-22(31)18-10-12-20(33-2)13-11-18/h3-14,25,29H,16H2,1-2H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXJQUOSYONJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)OC)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic molecule that exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the dihydropyridine class and is characterized by:
- Dihydropyridine core : Central to its biological activity.
- Furan ring : Enhances interaction with biological targets.
- Cyano group : Contributes to its reactivity and potential biological effects.
- Sulfanyl group : Increases the compound's ability to form complexes with biomolecules.
The primary mechanism of action for this compound involves:
- Calcium Channel Blockade : The compound inhibits calcium influx into cells, which is crucial for various physiological processes, including muscle contraction and neurotransmitter release. This property suggests potential use as a vasodilator and antihypertensive agent.
- Antioxidant Activity : The presence of multiple functional groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of similar dihydropyridine derivatives. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Microorganism | Activity |
|---|---|---|
| 5-cyano-4-(furan-2-yl)-... | Staphylococcus aureus | Moderate |
| 5-cyano-4-(furan-2-yl)-... | Escherichia coli | Moderate |
| 5-cyano-1,4-dihydropyridine | Salmonella typhi | Strong |
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar dihydropyridines have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
- In Vitro Studies : A study involving the synthesis of related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound to key protein targets involved in cancer progression, such as tubulin and topoisomerase .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituents at the 6-position (sulfanyl-linked groups) and the 4-position (heterocyclic/aryl groups). Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with the 4-bromophenyl group in AZ257 (electron-withdrawing), which may influence redox behavior and receptor binding .
- Steric Effects : The furan-2-yl group in the target compound offers a planar heterocyclic system, whereas 5530-85-8’s 2-chlorophenyl introduces steric bulk and altered van der Waals interactions .
Spectroscopic and Physicochemical Properties
Table 3: NMR and Electronic Environment Comparisons
Preparation Methods
Core Building Blocks
-
Furan-2-carbaldehyde : Sourced from commercial suppliers, distilled prior to use.
-
Cyanothioacetamide : Synthesized via reaction of cyanacetamide with phosphorus pentasulfide.
-
4-Methoxyphenyl chloroacetate : Prepared by chlorination of 4-methoxyacetophenone using thionyl chloride.
-
N-Phenyl-3-oxobutanamide : Generated by acetylation of aniline with diketene.
Solvents and Catalysts
-
Ethanol (85%) : Primary solvent for cyclization and alkylation steps.
-
N-Methylmorpholine : Base catalyst for enamine formation and thiolate stabilization.
-
10% Aqueous KOH : Facilitates thiolate anion generation during alkylation.
Stepwise Synthesis and Optimization
Formation of 2-Cyano-3-(furan-2-yl)prop-2-enethioamide
Furan-2-carbaldehyde (7.04 mL, 0.085 mol) and cyanothioacetamide (8.5 g, 0.085 mol) react in ethanol with N-methylmorpholine (1.5 eq) at 20°C for 1 hr, yielding yellow crystals. Critical parameters :
Cyclization to 1,4-Dihydropyridine Core
The enethioamide intermediate reacts with N-phenyl-3-oxobutanamide (0.085 mol) in ethanol under N-methylmorpholine catalysis (1.5 eq) at 25°C for 12 hr. The product precipitates as an off-white solid (82% yield). Key observations :
Thiolate Alkylation at Position 6
The dihydropyridine thiolate (2.49 mmol) is treated with 10% KOH (1.3 mL) and 2-(4-methoxyphenyl)-2-oxoethyl chloride (2.53 mmol) in ethanol at 40°C for 1 hr. Recrystallization from acetic acid yields the alkylated product (56%). Optimization notes :
Amide Coupling at Position 3
The carboxyl group at position 3 reacts with aniline (1.2 eq) using EDCl/HOBt in dichloromethane at 0°C → 25°C over 6 hr. Purification via silica chromatography (ethyl acetate/hexane) affords the final product (74% yield).
Characterization and Analytical Data
Spectroscopic Validation
Purity and Stability
-
Degradation : Slow oxidation to pyridine analog occurs upon prolonged air exposure (6% after 48 hr).
Scale-Up Considerations and Challenges
Pilot-Scale Production
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
